methanone CAS No. 700856-05-9](/img/structure/B1669636.png)

[4-(4-Chlorophenyl)piperazin-1-yl](morpholin-4-yl)methanone

Overview

Description

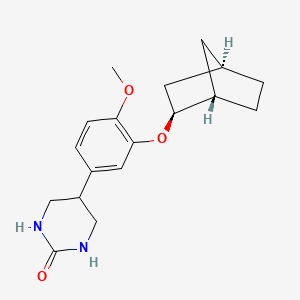

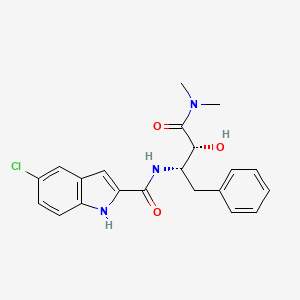

“4-(4-Chlorophenyl)piperazin-1-ylmethanone” is a chemical compound that has been studied for its potential applications in medical research . It has been used in the synthesis of potent and selective inhibitors of the type 5 17-beta-hydroxysteroid dehydrogenase (AKR1C3), an enzyme of interest for potential drugs for leukemia and hormone-related cancers .

Synthesis Analysis

The compound is synthesized by palladium-catalyzed coupling of substituted phenyl or pyridyl bromides with the known morpholino (piperazin-1-yl)methanone . This process results in a series of non-carboxylate morpholino (phenylpiperazin-1-yl)methanones .Molecular Structure Analysis

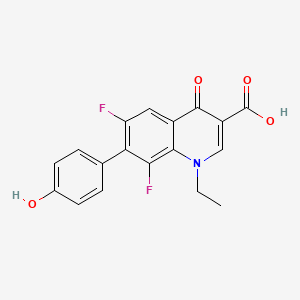

The molecular structure of this compound has been studied using X-ray diffraction . The structure shows H-bonding between the carbonyl oxygen of the drug and Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme, with the piperazine bridging unit providing the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its role as an inhibitor of the AKR1C3 enzyme . The compound’s effectiveness as an inhibitor is influenced by lipophilic electron-withdrawing substituents on the phenyl ring, an H-bond acceptor on the other terminal ring, and the ketone moiety (as a urea) being essential .Physical And Chemical Properties Analysis

The compound has a molecular weight of 224.69 . It is a solid at room temperature and should be stored in a dark place under an inert atmosphere .Scientific Research Applications

Anticancer and Antituberculosis Activities

The compound [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone and its derivatives exhibit significant anticancer and antituberculosis activities. Specific derivatives have shown in vitro efficacy against human breast cancer cell lines and Mycobacterium tuberculosis, indicating their potential as therapeutic agents in these areas (Mallikarjuna, Padmashali, & Sandeep, 2014).

Structural and Antiproliferative Analysis

Structural exploration and antiproliferative activities of compounds similar to 4-(4-Chlorophenyl)piperazin-1-ylmethanone have been investigated. The study focused on analyzing the molecular structure and intermolecular interactions, which contribute to the stability of the molecule. These studies are crucial for understanding the bioactive potential of such compounds (Prasad et al., 2018).

Antimicrobial Properties

Research on 1,2,4-Triazole derivatives bearing a piperazine amide moiety, related to 4-(4-Chlorophenyl)piperazin-1-ylmethanone, has demonstrated antimicrobial properties. These compounds were synthesized and showed effectiveness against various microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).

Synthesis and Characterization for Drug Development

The synthesis and characterization of novel derivatives, including dihydropyrimidinone derivatives containing a piperazine/morpholine moiety, are essential for drug development. These studies provide a foundation for understanding the chemical properties and potential therapeutic applications of these compounds (Bhat et al., 2018).

Antiprotozoal Agents

Derivatives of 4-(4-Chlorophenyl)piperazin-1-ylmethanone have been synthesized and evaluated as antiprotozoal agents. These compounds demonstrated promising activities against pathogens like Entamoeba histolytica and Plasmodium falciparum, suggesting their potential use in treating protozoal infections (Ansari et al., 2017).

Antitumor Activity Against Cancer Cells

Some derivatives of 4-(4-Chlorophenyl)piperazin-1-ylmethanone have been explored for their antitumor activity, particularly against breast cancer cells. These studies contribute to the understanding of the therapeutic potential of these compounds in cancer treatment (Yurttaş et al., 2014).

Imaging in Parkinson's Disease

Research has been conducted on synthesizing PET agents, like HG-10-102-01, for imaging LRRK2 enzyme in Parkinson's disease. These agents are related to [4-(4-Chlorophenyl)piperazin-1-yl](morpholin-4-yl)methanone and provide insights into the potential use of such compounds in neuroimaging and the study of neurological disorders (Wang et al., 2017).

Corrosion Inhibition

Derivatives of 4-(4-Chlorophenyl)piperazin-1-ylmethanone have been studied for their role as corrosion inhibitors. The effectiveness of these compounds in preventing corrosion of mild steel in acidic mediums has been demonstrated, indicating their potential application in industrial maintenance and protection (Singaravelu, Bhadusha, & Dharmalingam, 2022).

Structural Analysis

The structural characterization of novel compounds containing the piperazine moiety, related to 4-(4-Chlorophenyl)piperazin-1-ylmethanone, is essential for developing new drugs. X-ray crystallography and other analytical methods are used to determine the molecular structure and properties of these compounds (Lv, Ding, & Zhao, 2013).

Enzyme Inhibition for Cancer Therapy

Compounds similar to 4-(4-Chlorophenyl)piperazin-1-ylmethanone have been shown to inhibit enzymes like AKR1C3, relevant in hormone-related cancers and leukemia. The development of morpholylureas as enzyme inhibitors highlights the potential of such compounds in targeted cancer therapies (Flanagan et al., 2014).

Safety And Hazards

Future Directions

The compound’s potential as a drug for leukemia and hormone-related cancers suggests that future research could focus on further exploring its therapeutic applications . Additionally, modifications to the compound’s structure could be investigated to enhance its potency and selectivity as an AKR1C3 inhibitor .

properties

IUPAC Name |

[4-(4-chlorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN3O2/c16-13-1-3-14(4-2-13)17-5-7-18(8-6-17)15(20)19-9-11-21-12-10-19/h1-4H,5-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSIRFZJOTZBPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(4-Chlorophenyl)piperazin-1-yl](morpholin-4-yl)methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloro-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B1669553.png)

![2-[[6-amino-2-[[[4-cyclohexyl-2-hydroxy-3-[[3-(4H-imidazol-4-yl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoyl]amino]butyl]-propan-2-ylcarbamoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1669560.png)

![(2S)-2-[[(2S)-6-amino-2-[[(4S,5S)-6-cyclohexyl-4-hydroxy-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoyl]amino]-2-(2-methylpropyl)hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1669561.png)

![6-[(5-Chloro-3-methyl-1-benzofuran-2-YL)sulfonyl]pyridazin-3(2H)-one](/img/structure/B1669563.png)

![1-Cyclopropyl-6-fluoro-7-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-4-oxoquinoline-3-carboxylic acid](/img/structure/B1669564.png)